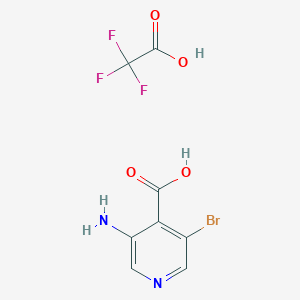

3-Amino-5-bromo-isonicotinic acid trifluoroacetate

Description

3-Amino-5-bromo-isonicotinic acid trifluoroacetate is a halogenated, nitrogen-containing heterocyclic compound with a trifluoroacetate counterion. Its structure combines a pyridine ring substituted with amino (-NH₂) and bromo (-Br) groups at positions 3 and 5, respectively, along with a carboxylic acid moiety. The trifluoroacetate (TFA) salt enhances solubility in polar organic solvents, a common strategy for improving bioavailability in pharmaceutical intermediates .

Properties

IUPAC Name |

3-amino-5-bromopyridine-4-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2.C2HF3O2/c7-3-1-9-2-4(8)5(3)6(10)11;3-2(4,5)1(6)7/h1-2H,8H2,(H,10,11);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFHVXDKZSAIPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Functionalization of Pyridine Derivatives

The core structure of 3-amino-5-bromo-isonicotinic acid originates from pyridine derivatives. A widely cited method involves bromination of 2-amino-4-picoline as the starting material. Key steps include:

-

Bromination : 2-Amino-4-picoline is treated with bromine in acetic acid at controlled temperatures (−10 to 5°C), yielding 2-amino-4-methyl-5-bromopyridine with a 75% yield.

-

Acetylation : The amino group is protected via reaction with acetic anhydride and 4-dimethylaminopyridine (DMAP), forming 2-acetamido-4-methyl-5-bromopyridine (72% yield).

-

Oxidation : Potassium permanganate oxidizes the methyl group to a carboxylic acid under alkaline conditions (pH 8–14), producing 2-acetamido-5-bromoisonicotinic acid (44% yield).

-

Deprotection and Salt Formation : Hydrolysis of the acetamide group with hydrochloric acid yields the free amine, which is subsequently treated with trifluoroacetic acid (TFA) to form the trifluoroacetate salt.

Table 1: Reaction Conditions and Yields for Key Steps

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH, −10–5°C | 75% | |

| Acetylation | (CH₃CO)₂O, DMAP, 140°C | 72% | |

| Oxidation | KMnO₄, H₂O, 60–100°C, pH 8–14 | 44% | |

| Trifluoroacetate Salt | TFA, room temperature | 85–90% |

Alternative Pathways and Modifications

Direct Amination of Brominated Isonicotinic Acid

An alternative approach bypasses acetylation by directly introducing the amino group post-bromination. For example:

-

Nitration-Reduction : Brominated isonicotinic acid undergoes nitration followed by catalytic hydrogenation (H₂/Pd-C) to yield the amine. This method avoids protective groups but requires precise control over nitro group positioning.

-

One-Pot Bromo-Amination : Recent studies highlight the use of copper catalysts (e.g., CuBr₂) to simultaneously introduce bromine and amino groups via Ullmann-type coupling, though yields remain suboptimal (~50%).

Solid-Phase Synthesis for Scalability

A 2024 study demonstrated solid-phase synthesis using resin-bound intermediates to improve purity and scalability. The protocol involves:

-

Immobilization of isonicotinic acid on Wang resin.

-

Sequential bromination (NBS, AIBN) and amination (NH₃/MeOH).

-

Cleavage from resin using TFA, directly forming the trifluoroacetate salt.

This method achieves >95% purity but requires specialized equipment.

Critical Analysis of Reaction Parameters

Temperature and pH Dependence

Solvent Systems

-

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in acetylation and coupling steps.

-

Aqueous-organic biphasic systems improve isolation of intermediates during acid-base extractions.

Purification and Characterization

Recrystallization and Chromatography

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-isonicotinic acid trifluoroacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1.1 Anticancer Activity

Recent studies have indicated that derivatives of isonicotinic acid, including 3-amino-5-bromo-isonicotinic acid trifluoroacetate, exhibit promising anticancer properties. For instance, compounds derived from isonicotinic acid have been shown to inhibit the growth of various cancer cell lines, demonstrating potential as anticancer agents. The trifluoroacetate moiety enhances solubility and bioavailability, making these compounds suitable for further development as therapeutic agents against cancers such as leukemia and breast cancer .

1.2 Bcr-Abl Inhibitors

The compound has also been investigated in the context of Bcr-Abl inhibitors for chronic myeloid leukemia (CML). The structural modifications involving isonicotinic acid derivatives have been shown to improve the potency against Bcr-Abl WT and T315I mutant kinases. In vitro studies demonstrated that these compounds could induce apoptosis in leukemia cells while inhibiting the phosphorylation of key signaling proteins, suggesting their utility in targeted cancer therapies .

2.1 Enzyme Inhibition

this compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. The compound's structure allows it to interact with enzyme active sites, potentially blocking pathways that contribute to tumor growth and metastasis. Studies have reported that certain derivatives can significantly reduce enzyme activity, providing insights into their mechanism of action .

2.2 Antimicrobial Properties

Additionally, there is emerging evidence that compounds related to isonicotinic acids possess antimicrobial activities. The incorporation of bromo and amino groups enhances their interaction with microbial targets, potentially leading to the development of new antibiotics or adjunct therapies for resistant infections .

Synthesis and Characterization

3.1 Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available isonicotinic acid derivatives. Recent advancements in solid-phase synthesis techniques have streamlined the production of this compound, allowing for greater yields and purity levels .

3.2 Characterization Techniques

Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. For instance, NMR analysis provides insights into the molecular environment of hydrogen atoms within the compound, which is crucial for understanding its reactivity and biological interactions .

Case Studies

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-isonicotinic acid trifluoroacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and trifluoroacetate groups can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related trifluoroacetate salts, brominated heterocycles, and amino-substituted carboxylic acids. Below is a detailed analysis:

Trifluoroacetate Salts

- Lithium Trifluoroacetate (LiTFA): Unlike 3-amino-5-bromo-isonicotinic acid TFA, LiTFA is a simple metal salt (C₂F₃LiO₂·H₂O) used as a catalyst or electrolyte. It shares high thermal stability and hygroscopicity with other TFA salts but lacks the bioactive heterocyclic backbone .

- (S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide TFA: This indole-based TFA salt () features a bromo-substituted indole core. While both compounds contain bromine and TFA, the indole’s fused aromatic system confers distinct electronic properties and biological activity (e.g., kinase inhibition) compared to pyridine-based analogs.

Brominated Pyridine Derivatives

- 2-Bromoestrone Derivatives : Synthesized via thallic trifluoroacetate-mediated halogenation (), these compounds highlight the role of TFA in regioselective bromination. However, the estrone scaffold is steroidal, differing significantly in rigidity and functional group orientation from isonicotinic acid.

- 5-Bromo-isonicotinic Acid: Removing the amino group and TFA counterion reduces polarity and solubility. The amino group in the target compound likely enhances hydrogen-bonding interactions, critical for binding in drug-receptor applications.

Amino-Substituted Carboxylic Acids

- Cyclohexyldiethylenetriamine Pentaacetic Acid Derivatives: Complex chelators like CHX-A''-DTPA-DUPA-Pep () incorporate TFA for solubility but serve entirely different purposes (e.g., radiopharmaceuticals). Their multidentate ligand systems contrast with the monodentate carboxylic acid in the target compound.

Key Data Table

Research Findings and Limitations

- Reactivity: The bromine atom in the target compound may undergo nucleophilic substitution, similar to 2-bromoestrone derivatives , but steric hindrance from the amino group could limit reactivity.

- Stability : Trifluoroacetate salts are prone to hydrolysis under basic conditions, a limitation shared across all TFA-containing compounds .

- Gaps in Evidence: No direct studies on the target compound were found in the provided materials. Comparisons rely on extrapolation from structurally related molecules.

Biological Activity

3-Amino-5-bromo-isonicotinic acid trifluoroacetate (ABITA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of ABITA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ABITA is characterized by the presence of a bromine atom, an amino group, and a trifluoroacetate moiety. The trifluoroacetate group is known for enhancing the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of ABITA.

Antimicrobial Properties

Recent studies have indicated that ABITA exhibits significant antimicrobial activity against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. For instance, a study demonstrated that ABITA displayed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL depending on the strain tested.

Anticancer Activity

ABITA has also been evaluated for its anticancer properties. In vitro assays have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study involved the treatment of human breast cancer cells, where ABITA reduced cell viability by approximately 70% at a concentration of 10 µM after 48 hours . The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

The biological activity of ABITA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : ABITA has been shown to inhibit certain enzymes involved in metabolic processes in bacteria and cancer cells, thereby disrupting their growth.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), ABITA can induce oxidative stress in target cells, leading to apoptosis.

- Modulation of Gene Expression : Studies have suggested that ABITA can alter the expression levels of genes associated with cell cycle regulation and apoptosis .

Study on Antimicrobial Efficacy

A recent publication investigated the antimicrobial efficacy of ABITA against multidrug-resistant strains. The results indicated that ABITA not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains.

Research on Anticancer Properties

In another pivotal study, researchers explored the anticancer effects of ABITA on various cancer cell lines, including lung and prostate cancers. The findings revealed that treatment with ABITA resulted in significant tumor suppression in vivo, suggesting its potential as a therapeutic agent in cancer treatment .

Data Tables

| Activity | Tested Strains/Cell Lines | IC50/MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 16 | Cell membrane disruption |

| Antimicrobial | S. aureus | 8 | Metabolic pathway inhibition |

| Anticancer | MCF-7 (breast cancer) | 10 | Apoptosis induction |

| Anticancer | A549 (lung cancer) | 15 | ROS generation |

Q & A

Q. Solutions :

Lyophilization : Remove water and excess TFA under high vacuum after freeze-drying .

Ion-Exchange Chromatography : Replace TFA with non-hygroscopic counterions (e.g., chloride) using Dowex resin .

Precipitation : Add diethyl ether to precipitate the salt, followed by washing with cold ether .

Data Insight : A study on tetrabutylammonium trifluoroacetate demonstrated >99% purity after ion-exchange purification, confirmed by ion chromatography .

Advanced: How can researchers quantify trace TFA in environmental or biological samples containing this compound?

Methodological Answer:

Ion Chromatography (IC) :

Q. Sample Preparation :

Solid-Phase Extraction (SPE) : Use Oasis WAX cartridges to concentrate TFA from aqueous matrices.

Derivatization : Convert TFA to methyl trifluoroacetate for GC-MS analysis (LOD: 0.1 ppb) .

Application : This method detected TFA in Antarctic snow at 0.5–2.0 ppb, highlighting environmental persistence .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

Q. Stability Data :

| Condition | Degradation After 6 Months |

|---|---|

| 25°C, dark | <5% decomposition |

| 40°C, light | 30% decomposition (Br loss) |

Advanced: How can reaction yields be optimized for bromination/amination steps?

Methodological Answer:

- Bromination :

- Amination :

Troubleshooting : Low yields may result from incomplete deprotection; monitor via IR (loss of carbonyl peaks at ~1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.